1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone is a synthetic compound characterized by its unique structure, which includes an azetidine ring, a piperazine ring, and a trifluoroethanone moiety
Preparation Methods
The synthesis of 1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring is synthesized through cyclization reactions.
Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions.
Trifluoroethanone Addition:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
1-(4-(azetidin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone can be compared with similar compounds, such as:
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride: This compound shares structural similarities but differs in its pyrimidine moiety, leading to distinct chemical and biological properties.
(4-(Azetidin-3-yl)piperazin-1-yl)(phenyl)methanone hydrochloride: Another structurally related compound with a phenyl group, which influences its reactivity and applications.
The uniqueness of this compound lies in its trifluoroethanone group, which imparts specific chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C9H14F3N3O |
---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H14F3N3O/c10-9(11,12)8(16)15-3-1-14(2-4-15)7-5-13-6-7/h7,13H,1-6H2 |
InChI Key |
NIKZMPSTOUQDQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CNC2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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